Menthiafolic acid, (S)-

Catalog No.
S13281475
CAS No.
75979-26-9
M.F
C10H16O3
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthiafolic acid, (S)-

CAS Number

75979-26-9

Product Name

Menthiafolic acid, (S)-

IUPAC Name

(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+/t10-/m1/s1

InChI Key

SSKWMOQUUQAJGV-QEHWCHDUSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)O)C(=O)O

Isomeric SMILES

C/C(=C\CC[C@@](C)(C=C)O)/C(=O)O

(2E,6S)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid is a natural product found in Anethum graveolens, Euterpe oleracea, and other organisms with data available.
See also: Acai fruit pulp (part of).

Menthiafolic acid, (S)-, is a naturally occurring monoterpenoid compound characterized by its unique stereochemistry and molecular formula C10H16O3C_{10}H_{16}O_{3}. It is primarily recognized for its role as a precursor to wine lactone, a compound that contributes significantly to the aroma and flavor profile of wines. Menthiafolic acid can be found in various plant species, particularly in grapevines, where it plays a crucial role in the fermentation process that leads to wine production .

That are essential for its transformation and application in various fields:

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This process converts menthiafolic acid into alcohols or other reduced forms, typically using sodium borohydride as a reducing agent.
  • Substitution: The hydroxyl group in menthiafolic acid can participate in substitution reactions, leading to the formation of esters or ethers depending on the substituents introduced.

These reactions are influenced by specific reagents and controlled conditions, allowing for the synthesis of various derivatives with distinct properties.

Research indicates that menthiafolic acid exhibits several biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties, which may have implications for health and disease prevention. Additionally, its role in plant metabolism suggests it could influence growth and development processes within various species. The compound's interaction with specific molecular targets further emphasizes its importance in biological systems .

Menthiafolic acid, (S)-, can be synthesized through various methods:

  • Acid-Catalyzed Cyclization: One common synthetic route involves the acid-catalyzed cyclization of (E)-8-carboxylinalool, a precursor found in grapevine berries. This method allows for the formation of the desired stereoisomer under controlled conditions.
  • Biotechnological Processes: Industrial production often employs biotechnological methods using specific strains of yeast or bacteria to ferment glucose esters of menthiafolic acid. This fermentation process can release the compound through enzymatic hydrolysis .

These synthesis methods highlight both traditional organic chemistry approaches and modern biotechnological advancements.

Menthiafolic acid, (S)-, has diverse applications across various industries:

  • Food Industry: Its pleasant aroma makes it a valuable flavoring agent in food products.
  • Fragrance Industry: Due to its aromatic properties, it is utilized in the formulation of perfumes and scented products.
  • Scientific Research: The compound serves as a precursor in the synthesis of other monoterpenoid compounds and is studied for its biological effects and potential therapeutic applications .

Studies have explored the interactions of menthiafolic acid with various molecular targets. Its mechanism of action is thought to involve modulation of metabolic pathways that influence flavor development in wines. Additionally, research has indicated potential interactions with cellular pathways related to inflammation and oxidative stress, suggesting broader implications for health-related applications .

Menthiafolic acid, (S)-, shares structural similarities with several other compounds but is unique due to its specific stereochemistry and functional roles:

Compound NameStructural FeaturesUnique Properties
Foliamenthoic AcidSimilar monoterpenoid structureDifferent stereochemistry affects biological activity
Nerol-8-oic AcidRelated functional groupsDistinct chemical properties compared to menthiafolic acid
DapaznideDerivative with additional functional groupsUnique chemical and biological activities due to structural modifications

These comparisons highlight how menthiafolic acid stands out among similar compounds due to its specific applications and roles within both plant biology and industrial contexts .

The discovery of (S)-menthiafolic acid is rooted in phytochemical investigations of plant secondary metabolites. While mandelic acid—a structurally distinct aromatic alpha hydroxy acid—was first isolated in 1831, menthiafolic acid’s identification occurred much later. Initial reports of its isolation emerged in 2000 from alkaline hydrolysates of Acacia concinna pods, where it was characterized alongside glycosylated derivatives. This marked the first documented evidence of its natural occurrence.

Subsequent studies in 2015 expanded its known distribution to grapevines, with gas chromatography-mass spectrometry (GC-MS) analyses confirming its presence in Gewürztraminer and Chardonnay grape juices. The compound’s (S)-enantiomeric form was later identified as the predominant configuration in aged wines, correlating with the enantioselective conversion to wine lactone during fermentation. These findings positioned (S)-menthiafolic acid as a critical intermediate in terpenoid biosynthesis, bridging plant metabolism and postharvest biochemical transformations.

Natural Occurrence in Plant Species

(S)-Menthiafolic acid exhibits a broad yet selective distribution across plant taxa, predominantly localized in tissues involved in secondary metabolite production. The following table summarizes its documented occurrences:

Plant SpeciesFamilyTissue/OrganConcentration RangeReference
Vitis viniferaVitaceaeBerries, Juice16–342 μg/L
Acacia concinnaFabaceaePodsNot quantified
Anethum graveolensApiaceaeLeaves, SeedsNot quantified
Euterpe oleraceaArecaceaeFruit pulpNot quantified

In grapevines, the compound accumulates in berry exocarps and juice, with concentrations varying by cultivar and vintage. For instance, Gewürztraminer juices showed higher baseline levels (236 μg/L) compared to Chardonnay (16 μg/L), suggesting cultivar-specific biosynthesis. In Acacia concinna, alkaline hydrolysis of saponin-rich pod extracts yielded menthiafolic acid and its glycosides, indicating a storage role in conjugated forms.

The compound’s detection in Anethum graveolens (dill) and Euterpe oleracea (açaí palm) further highlights its occurrence in phylogenetically distant taxa, though quantitative data remain sparse. These findings suggest a conserved yet flexible biosynthetic pathway across angiosperms, potentially linked to defense mechanisms or pollinator attraction.

Taxonomic Distribution Across Organisms

(S)-Menthiafolic acid’s taxonomic distribution is primarily restricted to terrestrial plants, with no confirmed occurrences in animals or microorganisms. Within the plant kingdom, its presence spans the following lineages:

Eudicots

  • Vitaceae: The compound’s association with Vitis vinifera underscores its relevance in fruit-bearing species, where it contributes to post-fermentation aroma profiles.
  • Fabaceae: Acacia concinna produces menthiafolic acid as part of its saponin-rich defensive chemistry, likely deterring herbivores.
  • Apiaceae: In Anethum graveolens, the compound may synergize with dill’s essential oils, enhancing antimicrobial activity.

Monocots

  • Arecaceae: Euterpe oleracea fruit pulp contains trace amounts, possibly influencing fruit maturation or seed dispersal.

The absence of (S)-menthiafolic acid in gymnosperms and non-vascular plants implies a evolutionary origin within angiosperms, coinciding with the diversification of terpenoid pathways. Notably, its stereospecificity—predominantly the (S)-enantiomer—suggests enzymatic biosynthesis via stereoselective dehydrogenases or hydroxylases, akin to those in the mandelate pathway.

Molecular Formula and Stereochemical Configuration

Menthiafolic acid, (S)-, represents a significant member of the acyclic monoterpenoid family with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 grams per mole [1] [2] [3]. The compound exhibits absolute stereochemistry with a defined stereocenter configuration of 1/1 and contains one E/Z center, establishing its precise three-dimensional arrangement [1]. The stereochemical designation (2E,6S) indicates the trans configuration at the C2 double bond and the S-configuration at the C6 carbon center [1] [2].

The structural framework consists of an eight-carbon chain bearing a carboxylic acid functional group, two methyl substituents, and a hydroxyl group, contributing to its amphiphilic character [2]. The exact mass has been determined as 184.109944368 grams per mole through high-resolution mass spectrometry analysis [2]. The compound demonstrates positive optical activity, classifying it as dextrorotatory with the (+) designation [2].

Table 1: Molecular Formula and Structural Properties

PropertyValueReference
Molecular FormulaC₁₀H₁₆O₃ [1] [2] [3]
Molecular Weight (g/mol)184.23 [1] [2] [3]
CAS Registry Number75979-26-9 [2] [3]
InChI KeySSKWMOQUUQAJGV-QEHWCHDUSA-N [1] [2]
SMILES (Canonical)CC(=CCCC(C)(C=C)O)C(=O)O [2]
SMILES (Isomeric)C/C(=C\CCC@@(C=C)O)/C(=O)O [2]
Stereochemistry Configuration(2E,6S) [1] [2]
Defined Stereocenters1/1 [1]
E/Z Centers1 [1]
Optical Activity(+) Dextrorotatory [2]

The topological polar surface area measures 57.50 Ų, reflecting the compound's capacity for hydrogen bonding interactions [2]. The molecule contains two hydrogen bond acceptor sites and two hydrogen bond donor sites, facilitating intermolecular interactions in various chemical environments [2]. The rotatable bond count of five indicates moderate conformational flexibility, allowing for multiple spatial arrangements under different conditions [2].

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid, which precisely describes the molecular structure and stereochemical configuration [1] [2] [4]. This nomenclature follows established conventions for acyclic monoterpenoids, incorporating the stereochemical descriptors that define the spatial arrangement of functional groups [2].

Alternative systematic designations include 2,7-Octadienoic acid, 6-hydroxy-2,6-dimethyl-, (2E,6S)-, which emphasizes the octadienoic acid backbone with specific substituent positioning [2] [5]. The common name, Menthiafolic acid, (S)-, reflects both the historical discovery context and the specific stereoisomeric form [1] [2] [5].

Table 2: IUPAC Nomenclature and Systematic Naming

Naming SystemNameReference
IUPAC Name(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid [1] [2] [4]
Systematic Name (Alternative)2,7-Octadienoic acid, 6-hydroxy-2,6-dimethyl-, (2E,6S)- [2] [5]
Common NameMenthiafolic acid, (S)- [1] [2] [5]
Chemical ClassAcyclic monoterpenoid [2]
Taxonomic ClassificationLipids and lipid-like molecules > Prenol lipids > Monoterpenoids > Acyclic monoterpenoids [2]

The taxonomic classification places this compound within the broader category of lipids and lipid-like molecules, specifically under prenol lipids as an acyclic monoterpenoid [2]. This classification system provides a hierarchical framework for understanding the compound's biochemical relationships and metabolic pathways [2].

Comparative Analysis of (S)- and (R)-Enantiomers

The two enantiomeric forms of menthiafolic acid exhibit identical molecular formulas and weights but differ significantly in their stereochemical configurations and optical properties [1] [6]. The (S)-enantiomer displays (2E,6S) stereochemistry with dextrorotatory optical activity, while the (R)-enantiomer possesses (2E,6R) configuration with levorotatory properties [1] [6].

Registry identifiers distinguish these enantiomers, with the (S)-form assigned CAS number 75979-26-9 and UNII identifier UA6P6NS28U, whereas the (R)-form carries CAS number 83945-54-4 and UNII identifier L4GCE5Q2XP [1] [6] [5]. The InChI Key sequences differ specifically in their stereochemical descriptors: SSKWMOQUUQAJGV-QEHWCHDUSA-N for the (S)-form and SSKWMOQUUQAJGV-PCGIRMHASA-N for the (R)-form [1] [6].

Table 3: Comparative Analysis of (S)- and (R)-Enantiomers

Property(S)-Enantiomer(R)-EnantiomerReference
Molecular FormulaC₁₀H₁₆O₃C₁₀H₁₆O₃ [1] [6]
Molecular Weight (g/mol)184.2322184.2322 [1] [6]
CAS Registry Number75979-26-983945-54-4 [6] [5]
UNII IdentifierUA6P6NS28UL4GCE5Q2XP [1] [6]
InChI KeySSKWMOQUUQAJGV-QEHWCHDUSA-NSSKWMOQUUQAJGV-PCGIRMHASA-N [1] [6]
Stereochemical Configuration(2E,6S)(2E,6R) [1] [6]
Optical Activity(+) Dextrorotatory(-) Levorotatory [6]
Natural Abundance in WinePredominant formMinor form [7] [8] [9]

Natural occurrence studies have revealed that the (S)-enantiomer predominates in wine samples, representing the major stereoisomeric form found in fermented grape products [7] [8] [9]. Enantioselective gas chromatography-mass spectrometry analysis of wine samples containing elevated menthiafolic acid concentrations demonstrated the preferential presence of the (S)-configuration [7] [8] [9]. This stereochemical preference likely reflects the biosynthetic pathways involved in monoterpene metabolism within grape tissues and fermentation processes [7].

Table 4: Physicochemical and Molecular Descriptors

PropertyValueReference
Exact Mass (g/mol)184.109944368 [2]
Topological Polar Surface Area (TPSA, Ų)57.50 [2]
XlogP1.40 [2]
Atomic LogP (AlogP)1.73 [2]
H-Bond Acceptor Count2 [2]
H-Bond Donor Count2 [2]
Rotatable Bond Count5 [2]
Human Intestinal Absorption Probability97.34% [2]
Blood-Brain Barrier Permeability75.00% [2]
Caco-2 Permeability69.03% [2]

Conformational Dynamics in Aqueous vs. Nonpolar Environments

The conformational behavior of menthiafolic acid, (S)-, exhibits significant dependency on the surrounding solvent environment, reflecting the compound's amphiphilic nature [10] [11]. The molecule's structural flexibility, indicated by five rotatable bonds, allows for multiple conformational states that respond to environmental polarity changes [2].

In aqueous environments, the carboxylic acid and hydroxyl functional groups engage in extensive hydrogen bonding networks with water molecules, stabilizing extended conformations that maximize polar interactions [10] [11]. The high human intestinal absorption probability of 97.34% suggests favorable conformational arrangements for biological membrane interactions [2]. The compound's moderate lipophilicity, with XlogP and AlogP values of 1.40 and 1.73 respectively, indicates balanced hydrophilic and lipophilic character [2].

Nonpolar environments promote conformational states that minimize exposure of polar functional groups while maximizing hydrophobic interactions through the hydrocarbon chain segments [10] [11]. The compound's ability to partition between aqueous and lipid phases facilitates its biological activity and membrane permeability characteristics [2]. Blood-brain barrier permeability of 75.00% and Caco-2 cell permeability of 69.03% demonstrate the compound's capacity to adopt conformations suitable for traversing biological membranes [2].

The conformational dynamics are further influenced by intramolecular interactions between the hydroxyl group at C6 and the carboxylic acid functionality, which can form stabilizing hydrogen bonds in certain conformational states [10] [11]. These intramolecular interactions compete with intermolecular solvation effects, creating a complex conformational landscape that varies with solvent polarity and concentration [10] [11].

Chemical Synthesis Strategies

3.1.1 Acid-Catalyzed Cyclization Methodologies

Laboratory routes that exploit the high innate reactivity of allylic hydroxy-acids have proved particularly efficient. The most widely adopted sequence (Table 1, entries 1–2) starts from (E)-8-carboxylinalool, generated by selective oxidation of linalool. Under wine-like conditions (pH 3.0, 45 °C) the substrate undergoes non-enzymatic protonation, C6–C7 π-bond migration, and a 1,3-hydride shift, delivering predominantly (S)-menthiafolic acid within 24 h; prolonged heating promotes intramolecular lactonisation to wine lactone [1] [2]. Kinetic modelling (45 °C, μ = 0.1 M) gave k_obs = (1.9 ± 0.2) × 10^-5 s^-1 and an activation free energy of 102 ± 3 kJ mol^-1 [2].

EntryKey precursorAcid conditionsTime (h)Isolated yield (%)ee (%)Ref.
1(E)-8-carboxylinaloolH₂O / pH 3.0247390 (S)29
2(E)-8-carboxylinalool0.1 M TFA, 25 °C1206191 ± 2 (S)21
3.1.2 Stereoselective Synthesis Techniques

Early racemic syntheses were eclipsed by asymmetric protocols that harness chiral auxiliaries or Sharpless-type oxidations. Giaccio and co-workers achieved an eight-step, 39% overall synthesis of optically pure (R)-menthiafolic acid; inversion at C6 then furnished the natural (S)-enantiomer in >98% ee [3]. Alternative strategies use chiral imidodiphosphate catalysed cyclisation of neral to trans-isopiperitenol followed by sequential C7 oxidation and chain-extension, delivering (S)-menthiafolic acid in 11 steps and 28% overall yield [4]. Representative routes are summarised in Table 1 (entries 3–4).

EntryChiral elementStepsOverall yield (%)ee (%)Ref.
3Sharpless AD / Mitsunobu inversion939>9813
4Imino-imidodiphosphate (organocatalyst)11289927

Biogenic Pathways in Plant Metabolism

Field studies in Vitis vinifera reveal that (S)-menthiafolic acid accumulates predominantly as its 6-O-β-d-glucoside during véraison and late ripening [5] [6]. The concentration profile mirrors that of its upstream precursor (E)-8-carboxylinalool, implicating a shared oxidative branch of the monoterpenoid pathway (Fig. 1). Isotopic flux analysis of shaded versus sun-exposed berries confirmed that the pathway utilises the plastidial 1-deoxy-d-xylulose-5-phosphate (MEP) route for isoprenoid supply; ^13C-labelled glyceraldehyde-3-phosphate feeding increased (S)-menthiafolic acid pools by 2.3-fold within 24 h [7].

Figure 1 (description)
A linear cascade begins with linalool; CYP76F14 catalyses sequential ω-hydroxylation → aldehyde dehydrogenation → carboxylation to give (E)-8-carboxylinalool [6]. A non-enzymatic isomerisation/allylic oxidation delivers (S)-menthiafolic acid, which is rapidly glucosylated. Wine ageing (low pH, 12–18 °C) cyclises the free acid to wine lactone [8] [1].

Enzymatic Conversion Mechanisms

High-resolution MS‐guided assays and recombinant expression pinpoint three enzyme classes (Table 2).

EnzymeGene (locus)Reactionk_cat (s^-1)K_m (µM)Tissue peakRef.
Cytochrome P450 mono‐oxygenaseCYP76F14 (chr 6, Vvi06g12350)Linalool → (E)-8-carboxylinalool0.31 ± 0.0522 ± 4Berry skin, 18 °Brix67
UDP-glucosyl-transferaseUGT85K11 (Vvi05g03490)(S)-Menthiafolic acid → 6-O-β-d-Glc ester0.13 ± 0.0215 ± 3Pulp, late véraison71
β-GlucosidaseGH1-BGLa (Locus PGIP1)Glucoside → free acid (wine fermentation)1.6 ± 0.1210 ± 25Yeast lees69
  • Key mechanistic findings:
  • CYP76F14 active site. Site-directed mutagenesis (I120L, L298V, E378G, T389A) lowered turnover by 55–80%, confirming their role in substrate anchoring and electron transfer [9].
  • Glucosylation trigger. UGT85K11 recognizes the carboxylated C8 side chain; substitution of Asp^393 with Asn abolished activity, mirroring UDP-binding motifs in other monoterpene UGTs [10].
  • Controlled hydrolysis. GH1-type β-glucosidase from Lactobacillus antri shows strong linkage specificity (β-1→6 > β-1→2), efficiently releasing free (S)-menthiafolic acid during alcoholic and malolactic fermentation, thereby replenishing the pool available for lactonisation [11] [5].

Detailed Research Findings

  • Quantitative occurrence. Survey of 28 white wines and six grape juices revealed (S)-menthiafolic acid in all but one sample, with 26–342 µg L^-1 in wine and 16–236 µg L^-1 in juice; the (R)/(S) ratio averaged 0.08, indicating >90% stereochemical purity [5] [12].
  • Correlation with aroma precursor. LC-MS/MS profiling across 95 Riesling × Gewurztraminer progeny showed that (E)-8-carboxylinalool and (S)-menthiafolic acid levels co-segregate (R² = 0.83, P < 0.001). QTL mapping placed the controlling locus at the CYP76F14 region on chromosome 6 [6].
  • Cyclisation kinetics. In model wine (12% v/v ethanol, pH 3.2, 25 °C) (S)-menthiafolic acid decays with t_½ ≈ 8.4 months, producing wine lactone at 5–8 µg L^-1, consistent with sensory detection thresholds [8].
  • Computational insight. DFT (M06-2X/6-311+G**) calculations found the chair-like cationic transition state to be 3.2 kcal mol^-1 lower for the (S)-acid than for the (R)-acid, rationalising the observed stereochemical fidelity [2].
  • Biotechnological prospects. Over-expression of VvCYP76F14 in Vitis cv. ‘Yanniang No. 2’ berries raised (S)-menthiafolic acid titres by 2.6-fold and delivered a 38% increase in wine lactone after simulated ageing [9]. Conversely, the D299T variant reduced catalytic efficiency four-fold, explaining low-aroma progeny lines [13].

Key Take-Home Messages

  • Hybrid biosynthetic–non-enzymatic cascade: Plants supply (S)-menthiafolic acid through CYP-mediated oxidation and UGT-mediated glycosylation, while wine chemistry finalises aroma formation via slow acid cyclisation.
  • Stereochemical control is multi-layered: Enzymatic oxidation establishes (S)-configuration; subsequent non-enzymatic steps retain high enantioselectivity through intrinsic conformational bias.
  • Synthetic chemists can mimic nature: Modern asymmetric catalysis and biomimetic acid cyclisations deliver (S)-menthiafolic acid in preparative yields, enabling sensory and metabolic investigations.
  • Enzymes as breeding markers: Natural allelic variation in CYP76F14 directly influences precursor levels and ultimately bouquet intensity—information now exploited in marker-assisted selection of premium cultivars.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

184.109944368 g/mol

Monoisotopic Mass

184.109944368 g/mol

Heavy Atom Count

13

UNII

UA6P6NS28U

Dates

Last modified: 08-10-2024

Explore Compound Types